

An In-Depth Technical Guide to Methyl 5-bromobenzo[d]thiazole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-bromobenzo[d]thiazole-2-carboxylate

Cat. No.: B1527815

[Get Quote](#)

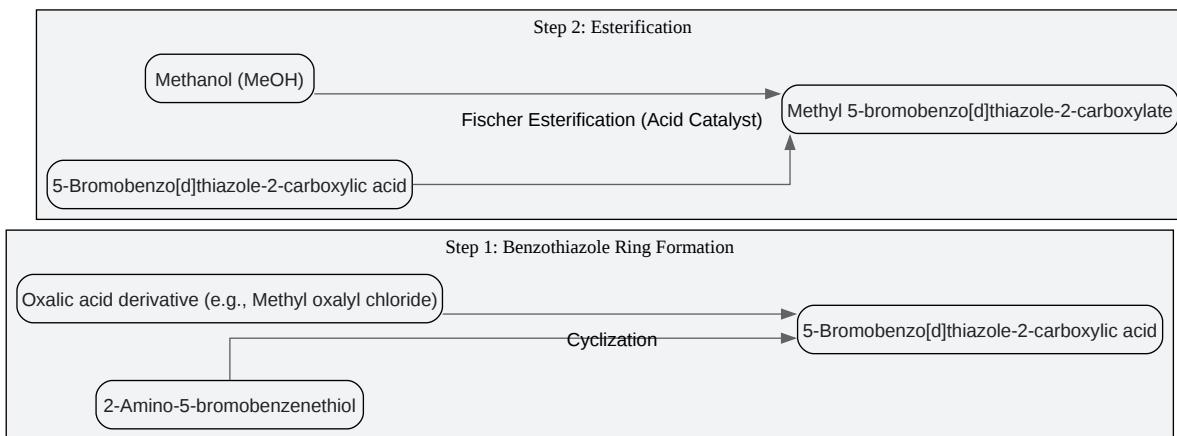
For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of **Methyl 5-bromobenzo[d]thiazole-2-carboxylate**, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical properties, a proposed synthetic pathway with detailed protocols, its expected reactivity, and its potential applications in drug discovery, grounded in the broader context of the well-established biological significance of the benzothiazole scaffold.

Introduction: The Benzothiazole Core and Its Significance

The benzothiazole moiety, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.^[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.^[2] Derivatives of benzothiazole have been extensively investigated and developed as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents.^{[2][3]} The versatility of the benzothiazole core makes it a cornerstone for the design of novel therapeutic agents. **Methyl 5-bromobenzo[d]thiazole-2-carboxylate** belongs to this important class of compounds, offering multiple points for chemical modification to generate diverse molecular libraries for drug discovery programs.


Physicochemical and Structural Properties

Methyl 5-bromobenzo[d]thiazole-2-carboxylate is a solid compound at room temperature. Its key identifiers and properties are summarized in the table below.

Property	Value	Source
IUPAC Name	Methyl 5-bromo-1,3-benzothiazole-2-carboxylate	N/A
CAS Number	1187928-49-9	[4] [5]
Molecular Formula	C ₉ H ₆ BrNO ₂ S	[4] [5]
Molecular Weight	272.12 g/mol	[4]
Appearance	Solid	[6]
Predicted Boiling Point	356.6 °C	[7]

Synthesis of Methyl 5-bromobenzo[d]thiazole-2-carboxylate: A Proposed Pathway

While a specific, published protocol for the synthesis of **Methyl 5-bromobenzo[d]thiazole-2-carboxylate** is not readily available in the surveyed literature, a reliable synthetic route can be proposed based on well-established benzothiazole formation reactions. The most logical approach involves a two-step process: the cyclization of a key intermediate, 2-amino-5-bromobenzenethiol, with an oxalic acid derivative, followed by esterification.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **Methyl 5-bromobenzo[d]thiazole-2-carboxylate**.

Synthesis of the Key Intermediate: 2-Amino-5-bromobenzenethiol

The precursor, 2-amino-5-bromobenzenethiol (CAS 23451-95-8), is commercially available.^[8] For researchers opting to synthesize it, a common route starts from 2-amino-5-bromobenzoic acid, which is reduced to the corresponding alcohol and then converted to the thiol.^[9]

Step-by-Step Protocol for the Synthesis of 5-Bromobenzo[d]thiazole-2-carboxylic acid

This protocol is based on the general Brønsted acid-catalyzed cyclization of 2-aminothiophenols with α -keto acids or their derivatives.^[10]

Materials and Reagents:

- 2-Amino-5-bromobenzenethiol
- Methyl oxalyl chloride
- A suitable solvent (e.g., Toluene)
- A non-nucleophilic base (e.g., Triethylamine)
- Hydrochloric acid (for workup)
- Sodium sulfate (for drying)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-5-bromobenzenethiol (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of methyl oxalyl chloride (1.05 eq) in anhydrous toluene to the cooled mixture.
- Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and quench with water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude methyl ester, which can be hydrolyzed to the carboxylic acid by refluxing with aqueous HCl.
- Purify the resulting 5-bromobenzo[d]thiazole-2-carboxylic acid by recrystallization.

Causality Behind Experimental Choices:

- **Inert Atmosphere:** 2-aminothiophenols are susceptible to oxidation, which can lead to disulfide formation and other side products. An inert atmosphere minimizes this degradation.
- **Triethylamine:** This base neutralizes the HCl generated during the acylation reaction, preventing the protonation of the starting amine and driving the reaction to completion.
- **Reflux:** The cyclization step often requires thermal energy to overcome the activation barrier for the intramolecular condensation.

Step-by-Step Protocol for the Esterification to Methyl 5-bromobenzo[d]thiazole-2-carboxylate

This protocol utilizes the Fischer esterification, a classic and reliable method for converting carboxylic acids to esters.

Materials and Reagents:

- 5-Bromobenzo[d]thiazole-2-carboxylic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (for workup)
- Sodium sulfate (for drying)

Procedure:

- In a round-bottom flask, suspend 5-bromobenzo[d]thiazole-2-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
- Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and remove the excess methanol under reduced pressure.

- Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude **Methyl 5-bromobenzo[d]thiazole-2-carboxylate**.
- Purify the product by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

- Excess Methanol: The Fischer esterification is an equilibrium process. Using a large excess of the alcohol reactant shifts the equilibrium towards the formation of the ester product.
- Sulfuric Acid: The strong acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Expected Spectroscopic Characterization

While specific experimental data for **Methyl 5-bromobenzo[d]thiazole-2-carboxylate** is not available in the cited literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR:

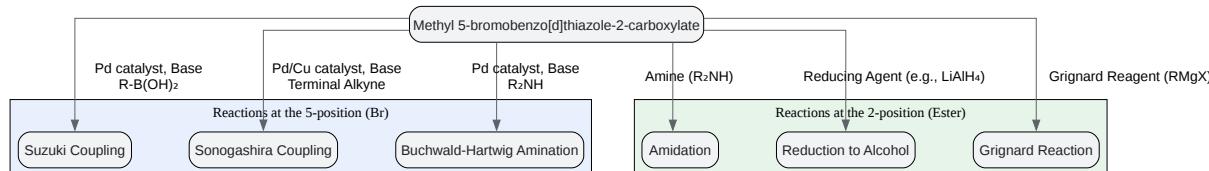
- Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The bromine atom at the 5-position will influence the chemical shifts of the adjacent protons.
- Methyl Protons: The three protons of the methyl ester group will appear as a sharp singlet, likely in the region of δ 3.8-4.2 ppm.

¹³C NMR:

- **Carbonyl Carbon:** The ester carbonyl carbon will have a characteristic chemical shift in the range of δ 160-170 ppm.
- **Aromatic and Heterocyclic Carbons:** The carbons of the benzothiazole ring system will appear in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine atom will be influenced by its electron-withdrawing and anisotropic effects.
- **Methyl Carbon:** The methyl carbon of the ester group will appear in the aliphatic region, typically around δ 50-55 ppm.

IR Spectroscopy:

- **C=O Stretch:** A strong absorption band corresponding to the ester carbonyl stretch is expected in the region of 1720-1740 cm^{-1} .
- **C=N Stretch:** The imine bond of the thiazole ring will show an absorption in the range of 1600-1650 cm^{-1} .
- **Aromatic C=C Stretches:** Multiple bands in the 1450-1600 cm^{-1} region.
- **C-O Stretch:** An absorption band for the ester C-O bond is expected around 1200-1300 cm^{-1} .


Mass Spectrometry:

- **Molecular Ion Peak:** The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (272.12 g/mol). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ^{79}Br and ^{81}Br) will be observed for the molecular ion and any bromine-containing fragments.
- **Fragmentation:** Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group (-COOCH₃).

Reactivity and Potential for Derivatization

Methyl 5-bromobenzo[d]thiazole-2-carboxylate is a versatile building block with two primary sites for further chemical modification: the bromine atom on the benzene ring and the methyl

ester at the 2-position of the thiazole ring.

[Click to download full resolution via product page](#)

Caption: Key reaction sites and potential derivatizations of **Methyl 5-bromobenzo[d]thiazole-2-carboxylate**.

- **Cross-Coupling Reactions:** The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of aryl, alkynyl, and amino substituents, respectively, enabling the synthesis of diverse compound libraries.
- **Modification of the Ester Group:** The methyl ester at the 2-position can be readily converted into other functional groups.
 - **Amidation:** Reaction with primary or secondary amines can generate a variety of amides, which are common functional groups in biologically active molecules.
 - **Reduction:** The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride. This alcohol can then be further functionalized.
 - **Grignard Reactions:** Reaction with Grignard reagents can lead to the formation of tertiary alcohols.

Applications in Medicinal Chemistry and Drug Discovery

The benzothiazole scaffold is a well-established pharmacophore with a wide range of biological activities.^{[1][2]} While specific biological data for **Methyl 5-bromobenzo[d]thiazole-2-carboxylate** is not yet published, its structural features make it an attractive starting point for the development of novel therapeutic agents.

- **Anticancer Agents:** Many benzothiazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases and topoisomerases.^{[3][11]} The functional handles on **Methyl 5-bromobenzo[d]thiazole-2-carboxylate** allow for the systematic exploration of structure-activity relationships to optimize anticancer potency.
- **Antimicrobial Agents:** The benzothiazole nucleus is also found in numerous compounds with significant antibacterial and antifungal properties.^[11] The ability to generate a library of derivatives from this starting material is a valuable strategy in the search for new antimicrobial drugs.
- **Enzyme Inhibitors:** The rigid, planar structure of the benzothiazole ring system makes it an effective scaffold for designing inhibitors of various enzymes.^[11] By appending different functional groups through the reaction sites described above, researchers can tailor the molecule to fit the active site of a specific enzyme target.

Conclusion

Methyl 5-bromobenzo[d]thiazole-2-carboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through established methods for benzothiazole ring formation and esterification. The presence of two distinct and reactive functional groups provides a platform for the generation of diverse chemical libraries. Given the broad and potent biological activities associated with the benzothiazole scaffold, this compound represents a promising starting point for the development of novel therapeutic agents targeting a range of diseases. Further research into the specific biological profile of this compound and its derivatives is warranted and holds considerable potential for the field of drug development.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: Benzothiazole-2-carboxaldehyde as a Versatile Building Block.
- Royal Society of Chemistry. (n.d.). Supplementary Materials.
- Hassanzadeh, F., et al. (2025). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTIMICROBIAL ACTIVITIES. *Journal of Microbiology, Biotechnology and Food Sciences*.
- Podyachev, S. N., et al. (2009). Benzothiazole- and benzoxazole-substituted pyridine-2-carboxylates as efficient sensitizers of europium luminescence. *Inorganic Chemistry*, 48(15), 7370–7381.
- Mayo, M. S., et al. (2014). Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β -diketones. *Organic Letters*, 16(3), 764–767.
- Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. *Journal of Chemical Reviews*, 6(2), 205-256.
- JOCPR. (n.d.). Synthesis and characterization of transition metal complexes with newly synthesized substituted benzothiazole.
- Royal Society of Chemistry. (2024). d4ob01725k1.pdf.
- Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. *Journal of Chemical Reviews*, 6(2), 205-256.
- Semantic Scholar. (n.d.). Spectroscopic Studies of some 2-substituted Benzyliden E amino Thiiazoles, Thiadiazole, and Benzothiazole.
- Wang, D., et al. (2015). Hydrosilane-promoted cyclization of 2-aminothiophenols by CO₂ to benzothiazoles. *RSC Advances*, 5(118), 97223-97226.
- Organic Chemistry Portal. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β -Diketones.
- Organic Syntheses. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde.
- Royal Society of Chemistry. (2022). Supplemental Information.
- El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. *RSC Medicinal Chemistry*.
- Kim, H., et al. (2024). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. *Organic Letters*.
- ResearchGate. (n.d.). Condensation of 2-aminobenzenethiol with 5-aldehyde bisthiophene compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 5-bromoBenzene[d]thiazole-2-carboxylate(1187928-49-9) 1H NMR [m.chemicalbook.com]
- 5. 1187928-49-9|Methyl 5-bromobenzene[d]thiazole-2-carboxylate|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-5-bromobenzenethiol | 23451-95-8 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β -diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 5-bromobenzene[d]thiazole-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1527815#what-is-methyl-5-bromobenzene-d-thiazole-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com